molecular formula C9H9N5O2 B12909889 5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-60-5

5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12909889
CAS No.: 77961-60-5
M. Wt: 219.20 g/mol
InChI Key: AONYEEFAPRFURI-UHFFFAOYSA-N
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Description

5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a pyridine ring, both of which are common structures in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine and pyridine rings.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine and pyridine compounds.

Scientific Research Applications

5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one: Similar in structure but with different substituents.

    Pyrimidine derivatives: Compounds with modifications to the pyrimidine ring.

    Pyridine derivatives: Compounds with modifications to the pyridine ring.

Uniqueness

The uniqueness of 5-Amino-2-((6-oxo-1,6-dihydropyridin-3-yl)amino)pyrimidin-4(1H)-one lies in its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

77961-60-5

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-amino-2-[(6-oxo-1H-pyridin-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O2/c10-6-4-12-9(14-8(6)16)13-5-1-2-7(15)11-3-5/h1-4H,10H2,(H,11,15)(H2,12,13,14,16)

InChI Key

AONYEEFAPRFURI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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